Olmidine

Description

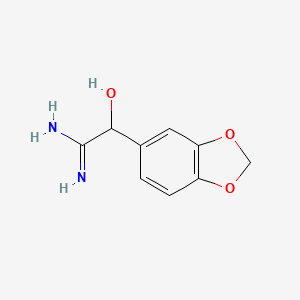

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-2-hydroxyethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c10-9(11)8(12)5-1-2-6-7(3-5)14-4-13-6/h1-3,8,12H,4H2,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPOREOOGDLINFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(C(=N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90865064 | |

| Record name | (2H-1,3-Benzodioxol-5-yl)(hydroxy)ethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90865064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22693-65-8, 46319-96-4, 788094-87-1 | |

| Record name | Olmidine [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022693658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Olmidine, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046319964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Olmidine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0788094871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2H-1,3-Benzodioxol-5-yl)(hydroxy)ethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90865064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OLMIDINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CWA7D4VAX8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OLMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T3B934Y1M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OLMIDINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X082H783C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Olmidine chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olmidine, with the systematic IUPAC name 2-(1,3-benzodioxol-5-yl)-2-hydroxyethanimidamide, is a chemical entity recognized for its potential as an antihypertensive agent. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. While detailed mechanistic studies and extensive experimental protocols remain somewhat elusive in publicly accessible literature, this document consolidates the available information to serve as a foundational resource for research and development professionals. The guide includes a summary of quantitative data, a description of its proposed mechanism of action, and a logical workflow for its synthesis and characterization.

Chemical Structure and Identification

This compound is a racemic mixture containing a chiral center. Its structure features a 1,3-benzodioxole moiety attached to a 2-hydroxyethanimidamide group.

Chemical Structure:

The Discovery and History of Olmesartan: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the discovery, history, and core scientific principles of Olmesartan, an angiotensin II receptor blocker (ARB). Initially, it is important to clarify that the compound referred to as "DL-Olmidine" in the query is not found in the scientific literature; the correct nomenclature for the drug is Olmesartan, and its prodrug form, Olmesartan Medoxomil. This document will delve into the synthesis, mechanism of action, pharmacokinetics, and clinical evaluation of Olmesartan, presenting a detailed resource for professionals in the field of drug development and cardiovascular research.

History and Discovery

Olmesartan Medoxomil was discovered and developed by the Japanese pharmaceutical company Sankyo (now Daiichi Sankyo).[1][2][3] The patent for Olmesartan was filed in 1991, and it came into medical use in 2002.[4] It is the newest ARB to be marketed at that time.[1] Olmesartan was approved by the US FDA in April 2002 for the treatment of hypertension. Like some other ARBs, Olmesartan is administered as an ester prodrug, Olmesartan Medoxomil, which is rapidly and completely hydrolyzed to the active metabolite, Olmesartan (RNH-6270), during absorption from the gastrointestinal tract.

Mechanism of Action

Olmesartan is a potent and selective antagonist of the angiotensin II type 1 (AT1) receptor. Angiotensin II is the primary pressor agent of the renin-angiotensin system (RAS), exerting its effects through vasoconstriction, stimulation of aldosterone synthesis and release, cardiac stimulation, and renal sodium reabsorption. Olmesartan selectively blocks the binding of angiotensin II to the AT1 receptor in vascular smooth muscle and other tissues, thereby inhibiting its hypertensive effects. This action is independent of the pathways for angiotensin II synthesis.

Olmesartan exhibits a high affinity for the AT1 receptor, with more than a 12,500-fold greater affinity for the AT1 receptor than for the AT2 receptor. This high affinity is attributed to the presence of a biphenyl-tetrazole group, as well as hydroxyl and carboxyl groups on the imidazole core, which are unique to Olmesartan. Studies have shown that Olmesartan produces a selective and insurmountable inhibition of the AT1 receptor. This interaction can be described by a two-step process involving the initial formation of a loose complex (IR) followed by its transformation into a tight-binding complex (IR*). The high degree of insurmountability and slow dissociation of Olmesartan from the AT1 receptor may be related to its ability to stabilize the tight-binding complex.

Signaling Pathway of Olmesartan's Action

Caption: Signaling pathway of the Renin-Angiotensin-Aldosterone System and the inhibitory action of Olmesartan.

Synthesis of Olmesartan Medoxomil

The synthesis of Olmesartan Medoxomil has been described in several patents and publications. A common route involves the alkylation of an imidazole derivative with a substituted biphenyl methyl bromide.

A general synthetic scheme involves the following key steps:

-

Preparation of the Imidazole Core: Synthesis of ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate.

-

Preparation of the Biphenyl Tetrazole Moiety: Synthesis of 4-[2-(trityltetrazol-5-yl)phenyl]-benzyl bromide.

-

Alkylation: Coupling of the imidazole core with the biphenyl tetrazole moiety in the presence of a base.

-

Esterification: Conversion of the resulting intermediate to the medoxomil ester.

-

Deprotection: Removal of the trityl protecting group from the tetrazole ring.

General Synthetic Workflow

Caption: Generalized synthetic workflow for the preparation of Olmesartan Medoxomil.

Pharmacokinetics

Olmesartan Medoxomil is a prodrug that is rapidly and completely hydrolyzed to its active metabolite, Olmesartan, during absorption in the gastrointestinal tract.

| Parameter | Value | Reference |

| Bioavailability | ~26% | |

| Time to Peak Plasma Concentration (Tmax) | 1-3 hours | |

| Plasma Protein Binding | >99% | |

| Elimination Half-life (t1/2) | Approximately 13 hours | |

| Metabolism | Olmesartan is not further metabolized. | |

| Excretion | 35-50% in urine, remainder in feces. | |

| Total Plasma Clearance | 1.3 L/h | |

| Renal Clearance | 0.6 L/h |

A population pharmacokinetic analysis of Olmesartan described the data well with a two-compartment linear model with first-order absorption and an absorption lag-time. Covariates influencing the clearance of Olmesartan include age, body weight, sex, patient status, and renal function.

Experimental Protocols

While specific, detailed protocols from the original discovery studies are proprietary, the following outlines the general methodologies used to characterize a novel ARB like Olmesartan.

In Vitro Receptor Binding Assay

-

Objective: To determine the binding affinity of Olmesartan for the AT1 and AT2 receptors.

-

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing human AT1 or AT2 receptors (e.g., CHO-hAT1 cells).

-

Radioligand Binding: A radiolabeled ligand with known high affinity for the target receptor (e.g., [3H]Angiotensin II or a specific radiolabeled antagonist) is incubated with the prepared membranes.

-

Competition Assay: The radioligand is co-incubated with increasing concentrations of the test compound (Olmesartan).

-

Separation and Detection: Bound and free radioligand are separated by rapid filtration. The radioactivity of the filter-bound membranes is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The equilibrium dissociation constant (Ki) is then determined using the Cheng-Prusoff equation.

-

In Vitro Functional Assay (Inositol Phosphate Accumulation)

-

Objective: To assess the functional antagonism of Olmesartan at the AT1 receptor.

-

Methodology:

-

Cell Culture: CHO-K1 cells stably expressing human AT1 receptors are cultured.

-

Radiolabeling: Cells are incubated with [3H]myo-inositol to label the cellular phosphoinositide pools.

-

Stimulation: Cells are pre-incubated with various concentrations of Olmesartan followed by stimulation with a fixed concentration of Angiotensin II.

-

Extraction and Separation: The reaction is terminated, and inositol phosphates (IPs) are extracted. Different IP species are separated using anion-exchange chromatography.

-

Quantification: The amount of radioactivity in the IP fractions is determined by liquid scintillation counting.

-

Data Analysis: The ability of Olmesartan to inhibit Angiotensin II-induced IP accumulation is quantified, and the IC50 value is determined.

-

In Vivo Antihypertensive Efficacy Study (Spontaneously Hypertensive Rats)

-

Objective: To evaluate the blood pressure-lowering effect of Olmesartan in an animal model of hypertension.

-

Methodology:

-

Animal Model: Spontaneously Hypertensive Rats (SHR) are commonly used.

-

Blood Pressure Monitoring: Blood pressure is measured directly via an indwelling arterial catheter or indirectly using the tail-cuff method.

-

Drug Administration: Olmesartan Medoxomil is administered orally at various doses.

-

Data Collection: Blood pressure and heart rate are monitored at multiple time points before and after drug administration.

-

Data Analysis: The change in blood pressure from baseline is calculated for each dose group and compared to a vehicle control group. Dose-response curves are generated to determine the effective dose range.

-

Clinical Efficacy

Numerous clinical trials have demonstrated the antihypertensive efficacy and safety of Olmesartan Medoxomil.

| Trial/Study Aspect | Key Findings | Reference(s) |

| Dose-Response | Doses of 10 mg/day or higher significantly reduced mean 24-hour blood pressure in salt-restricted hypertensive patients. | |

| Placebo-Adjusted BP Reduction (8 weeks, once daily) | 5 mg: 9.6 mmHg (diastolic), 14.5 mmHg (systolic)20 mg: 12.2 mmHg (diastolic), 16.5 mmHg (systolic)80 mg: 10.6 mmHg (diastolic), 15.4 mmHg (systolic) | |

| Comparison with other ARBs | At a starting dose of 20 mg, Olmesartan was more effective in reducing diastolic blood pressure than starting doses of losartan (50 mg), valsartan (80 mg), and irbesartan (150 mg). | |

| Comparison with other Antihypertensives | - As effective as amlodipine (5 mg/day) in reducing 24-hour blood pressure.- As effective as atenolol (50-100 mg/day) in lowering diastolic blood pressure.- More effective than captopril (12.5-50 mg twice daily).- As effective as felodipine (5-10 mg once daily). | |

| Onset of Action | A rapid onset of action, with significant blood pressure-lowering effects observed within 1-2 weeks of treatment. |

Conclusion

Olmesartan, developed by Daiichi Sankyo, is a potent and selective AT1 receptor antagonist with a well-documented history of efficacy and safety in the treatment of hypertension. Its unique chemical structure contributes to its high binding affinity and insurmountable antagonism at the AT1 receptor. Administered as the prodrug Olmesartan Medoxomil, it is rapidly converted to its active form, providing a once-daily dosing regimen with a favorable pharmacokinetic profile. Extensive clinical trials have established its superiority or non-inferiority compared to other ARBs and different classes of antihypertensive agents. This in-depth guide provides a comprehensive overview of the discovery, mechanism, synthesis, and clinical application of Olmesartan, serving as a valuable resource for professionals in the pharmaceutical and medical fields.

References

- 1. Discovery and development of angiotensin receptor blockers - Wikipedia [en.wikipedia.org]

- 2. daiichisankyo.com [daiichisankyo.com]

- 3. Ranbaxy to Launch Daiichi Sankyo’s innovative antihypertensive, Olvance, in India - Press Releases - Media - Daiichi Sankyo [daiichisankyo.com]

- 4. Olmesartan - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Core Mechanism of Action of Olmidine and Imidazoline Receptor Agonists as Antihypertensives

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the mechanism of action for I1-imidazoline receptor agonists, a class of antihypertensive agents to which Olmidine (2-(1,3-benzodioxol-5-yl)-2-hydroxyethanimidamide) structurally belongs. Despite extensive literature searches, specific quantitative binding affinity and in-vivo antihypertensive potency data for this compound are not publicly available. Therefore, this guide synthesizes the established knowledge from well-researched compounds in this class, such as moxonidine and rilmenidine, to elucidate the core mechanism of action.

Executive Summary

Centrally acting antihypertensive agents targeting imidazoline receptors represent a significant advancement in the management of hypertension, offering a distinct mechanism from traditional sympatholytics. These agents primarily exert their effects through the activation of I1-imidazoline receptors within the rostral ventrolateral medulla (RVLM) of the brainstem. This engagement triggers a signaling cascade that culminates in a reduction of sympathetic outflow from the central nervous system, leading to decreased peripheral vascular resistance and a subsequent lowering of blood pressure. This guide provides a detailed examination of this mechanism, including the molecular interactions, signaling pathways, quantitative pharmacology, and the experimental methodologies used to characterize these compounds.

Core Mechanism of Action: Central I1-Imidazoline Receptor Agonism

The primary antihypertensive action of this compound and related imidazoline agonists is mediated by their selective binding to and activation of I1-imidazoline receptors. These receptors are predominantly located on the plasma membranes of neurons in the RVLM, a critical region for the tonic regulation of sympathetic vasomotor tone.

Anatomical Locus of Action

The RVLM is the principal site of action for the sympatho-inhibitory effects of these drugs. Direct administration of I1-agonists into the RVLM of animal models produces a profound hypotensive effect, which can be attenuated by selective I1-antagonists. This central action contrasts with peripherally acting vasodilators.

Receptor Selectivity

A key characteristic of second-generation imidazoline agonists is their higher selectivity for I1-imidazoline receptors over α2-adrenergic receptors. This selectivity is crucial as the activation of central α2-adrenergic receptors is associated with sedative side effects, which are less prominent with more selective I1-agonists.

Quantitative Data

The following tables summarize the quantitative data for representative imidazoline receptor agonists.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

| Compound | I1-Imidazoline Receptor Affinity (Ki, nM) | α2-Adrenergic Receptor Affinity (Ki, nM) | Selectivity Ratio (α2-Ki / I1-Ki) |

| Moxonidine | ~5 | ~150 | ~30 |

| Rilmenidine | ~3 | ~90 | ~30 |

| Clonidine | ~4 | ~16 | ~4 |

Data compiled from multiple sources indicating the higher selectivity of moxonidine and rilmenidine for I1-imidazoline receptors compared to clonidine.

Table 2: Antihypertensive Efficacy of Imidazoline Agonists in Spontaneously Hypertensive Rats (SHR)

| Compound | Dose (mg/kg, i.v.) | Mean Arterial Pressure (MAP) Reduction (mmHg) |

| Agmatine | 1 | ~15 |

| Agmatine | 3 | ~25 |

| Agmatine | 5 | ~35 |

| 2-BFI (I2-agonist) | 1 | ~12 |

| 2-BFI (I2-agonist) | 3 | ~20 |

| 2-BFI (I2-agonist) | 5 | ~30 |

Data from studies in conscious spontaneously hypertensive rats demonstrating a dose-dependent reduction in systolic blood pressure. Note: While the primary antihypertensive effect is mediated by central I1 receptors, peripheral I2 receptors may also contribute to vasodilation.

Signaling Pathways

Activation of the I1-imidazoline receptor initiates a distinct intracellular signaling cascade that does not involve traditional G-protein-coupled second messengers like cAMP or inositol trisphosphate.

Primary Signaling Cascade

The key signaling pathway involves the activation of phosphatidylcholine-selective phospholipase C (PC-PLC). This enzyme hydrolyzes phosphatidylcholine to produce the second messenger diacylglycerol (DAG).

Downstream Effectors

The generated DAG activates downstream protein kinase C (PKC) isoforms. This, in turn, leads to the phosphorylation and activation of mitogen-activated protein kinases (MAPK), specifically extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK). The precise link between this signaling cascade and the ultimate reduction in neuronal firing and sympathetic outflow is an area of ongoing research.

Figure 1: I1-Imidazoline Receptor Signaling Pathway.

Experimental Protocols

The characterization of this compound and other imidazoline agonists relies on a suite of specialized experimental techniques.

Radioligand Binding Assay (Competition Assay)

This assay is employed to determine the binding affinity (Ki) of a test compound for the I1-imidazoline and α2-adrenergic receptors.

-

Objective: To determine the Ki of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

-

Materials:

-

Tissue homogenate containing the receptor of interest (e.g., from rat brainstem or kidney).

-

Radioligand (e.g., [3H]clonidine for I1-imidazoline receptors).

-

Unlabeled competing ligand (the test compound, e.g., this compound).

-

Incubation buffer (e.g., Tris-HCl buffer with MgCl2).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Methodology:

-

Prepare serial dilutions of the unlabeled test compound.

-

In a multi-well plate, incubate the tissue homogenate with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 2: Workflow for a Radioligand Competition Binding Assay.

Measurement of Sympathetic Nerve Activity (Microneurography)

Microneurography is a technique used to directly record the electrical activity of sympathetic nerves in response to drug administration.

-

Objective: To measure changes in muscle sympathetic nerve activity (MSNA) as an index of central sympathetic outflow.

-

Materials:

-

Tungsten microelectrode.

-

Amplifier and data acquisition system.

-

Nerve stimulator.

-

Subject (human or anesthetized animal).

-

-

Methodology:

-

A fine tungsten microelectrode is inserted percutaneously into a peripheral nerve (e.g., the peroneal nerve).

-

The electrode is manipulated to record multi-unit sympathetic nerve activity, identified by its characteristic burst-like discharges that are synchronized with the cardiac cycle.

-

Baseline MSNA is recorded.

-

The test compound (e.g., this compound) is administered intravenously or orally.

-

MSNA is continuously recorded to measure changes in burst frequency and amplitude following drug administration.

-

Data is typically expressed as bursts per minute or bursts per 100 heartbeats.

-

Figure 3: Experimental Workflow for Microneurography.

Conclusion

The antihypertensive effect of this compound and its congeners is rooted in a sophisticated, centrally mediated mechanism involving the selective activation of I1-imidazoline receptors in the RVLM. This action initiates a unique signaling cascade via PC-PLC and DAG, ultimately leading to a reduction in sympathetic outflow and a decrease in blood pressure. The higher selectivity of newer agents for the I1-imidazoline receptor over the α2-adrenergic receptor offers a favorable side-effect profile, making this class of drugs a valuable tool in the therapeutic armamentarium against hypertension. Further research into the specific pharmacological properties of this compound is warranted to fully characterize its potential within this class.

An In-depth Technical Guide to the Pharmacological Profile of DL-Olmidine

Disclaimer: Publicly available information on the specific pharmacological profile of DL-Olmidine is limited. This document provides a detailed overview based on the well-characterized and structurally related angiotensin II receptor blocker (ARB), Olmesartan. The data and experimental protocols presented for Olmesartan are intended to serve as a comprehensive proxy for understanding a compound of this class.

Executive Summary

This technical guide provides a detailed examination of the pharmacological properties of angiotensin II receptor blockers, with a specific focus on Olmesartan as a representative agent. It is designed for researchers, scientists, and drug development professionals. The guide covers the mechanism of action, pharmacokinetics, pharmacodynamics, and includes detailed experimental methodologies and data presented in a clear, comparative format.

Mechanism of Action

Olmesartan is a selective antagonist of the angiotensin II type 1 (AT1) receptor.[1][2][3] Angiotensin II is the primary vasoactive hormone of the renin-angiotensin-aldosterone system (RAAS), playing a significant role in the pathophysiology of hypertension.[1] The effects of angiotensin II include vasoconstriction, stimulation of aldosterone synthesis and release, cardiac stimulation, and renal reabsorption of sodium.[1]

Olmesartan competitively blocks the binding of angiotensin II to the AT1 receptor in tissues such as vascular smooth muscle and the adrenal gland. This action is independent of the pathway for angiotensin II synthesis. By blocking the AT1 receptor, Olmesartan inhibits the vasoconstrictor and aldosterone-secreting effects of angiotensin II. This results in a decrease in peripheral vascular resistance and a reduction in blood pressure. Olmesartan has a much greater affinity (more than 12,500-fold) for the AT1 receptor than for the AT2 receptor.

The blockade of the AT1 receptor by Olmesartan leads to an increase in plasma renin levels and angiotensin I and II concentrations, and a decrease in plasma aldosterone concentrations. The reduction in aldosterone can lead to a decrease in sodium and water reabsorption in the kidneys, contributing to the antihypertensive effect.

The following diagram illustrates the mechanism of action of Olmesartan within the Renin-Angiotensin-Aldosterone System (RAAS).

References

An In-depth Technical Guide to the Early In Vitro Studies of Olmesartan

Disclaimer: Initial searches for "Olmidine" suggest this may be a brand name for a combination product. The core active ingredient, and the focus of this technical guide, is Olmesartan, an angiotensin II receptor blocker. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

Olmesartan is a potent and selective angiotensin II receptor blocker (ARB) used in the management of hypertension.[1][2][3] It is administered as an ester prodrug, Olmesartan Medoxomil, which is rapidly hydrolyzed to the active metabolite, Olmesartan, in the gastrointestinal tract.[4] Olmesartan exerts its antihypertensive effects by blocking the renin-angiotensin-aldosterone system (RAAS).[5] This guide provides a comprehensive overview of the foundational in vitro studies that elucidated the mechanism of action, physicochemical properties, and metabolic pathways of Olmesartan.

Mechanism of Action: Angiotensin II Receptor Blockade

Olmesartan's primary mechanism of action is the selective and competitive blockade of the angiotensin II type 1 (AT1) receptor. Angiotensin II is the principal pressor agent of the RAAS, responsible for vasoconstriction, aldosterone synthesis and release, cardiac stimulation, and renal sodium reabsorption. By inhibiting the binding of angiotensin II to the AT1 receptor, Olmesartan effectively mitigates these effects, leading to a reduction in blood pressure.

The following diagram illustrates the role of Olmesartan within the RAAS signaling pathway.

Caption: Olmesartan's blockade of the AT1 receptor in the RAAS pathway.

Quantitative In Vitro Data

The following tables summarize key quantitative data from early in vitro studies of Olmesartan Medoxomil and its active form, Olmesartan.

Table 1: Physicochemical Properties of Olmesartan Medoxomil

| Parameter | Value |

| BCS Classification | Class II |

| Aqueous Solubility | Low |

| Permeability | High |

Note: Specific solubility values vary depending on the experimental conditions.

Table 2: In Vitro Dissolution of Olmesartan Medoxomil Formulations

| Formulation | Time (minutes) | Cumulative Drug Release (%) |

| Olmesartan Medoxomil (Plain Drug) | 15 | 19.30 |

| Optimized Orodispersible Lyophilisates | 15 | >99 |

| Nanocrystals | 60 | 65.4 |

| Microcrystals | 60 | 37.8 |

| OLMETEC® (Reference Tablet) | 60 | 31.9 |

Data compiled from multiple studies to show comparative dissolution enhancement.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols for key in vitro experiments.

In Vitro Dissolution Testing

This method is used to assess the rate and extent to which a drug dissolves from its dosage form.

Protocol:

-

Apparatus: USP Dissolution Apparatus II (Paddle Method).

-

Dissolution Medium: 250-900 mL of a buffered solution, commonly phosphate buffer at pH 6.8. Surfactants like sodium lauryl sulfate may be added to improve the solubility of poorly soluble drugs.

-

Temperature: Maintained at 37 ± 0.5°C.

-

Agitation: Paddle speed is typically set between 50 and 75 rpm.

-

Sampling: Aliquots are withdrawn at predefined time intervals (e.g., 1, 2, 3, 5, 7, 10, 12, and 15 minutes).

-

Analysis: The concentration of dissolved Olmesartan Medoxomil is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

The following diagram outlines the workflow for a typical in vitro dissolution experiment.

Caption: Experimental workflow for in vitro dissolution testing of Olmesartan.

In Vitro Metabolism Studies

These studies are designed to investigate the metabolic conversion of Olmesartan Medoxomil to its active form, Olmesartan, and to assess potential drug-drug interactions.

Protocol:

-

System: Rat liver S9 fractions, which contain a mixture of cytosolic and microsomal enzymes.

-

Substrate: Olmesartan Medoxomil.

-

Incubation: The substrate is incubated with the liver S9 fractions in a buffered solution containing necessary cofactors (e.g., NADPH).

-

Termination: The reaction is stopped at various time points by adding a quenching agent (e.g., acetonitrile).

-

Analysis: The formation of the metabolite, Olmesartan, is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS).

Conclusion

The early in vitro studies of Olmesartan were fundamental in establishing its pharmacological profile and in guiding its formulation development. The characterization of its mechanism of action as a selective AT1 receptor antagonist provided a clear rationale for its use in hypertension. Furthermore, in vitro dissolution and metabolism studies were instrumental in overcoming the challenges associated with its low aqueous solubility, ultimately leading to the development of bioavailable oral dosage forms. These foundational studies underscore the critical role of in vitro methodologies in the successful translation of a chemical entity into a therapeutic agent.

References

Olmidine and its Effects on Adrenergic Transmission: A Technical Guide

Disclaimer: Publicly available scientific literature contains limited specific quantitative data on the pharmacological properties of Olmidine. This guide provides a detailed overview of its expected mechanism of action based on its structural relationship to the well-characterized α2-adrenergic agonist and imidazoline I1 receptor ligand, clonidine. Data from clonidine and the second-generation centrally-acting antihypertensive agent, moxonidine, are presented as representative examples to illustrate the anticipated effects of this compound on adrenergic transmission.

Introduction to this compound

This compound (DL-Olmidine) is an antihypertensive agent that is structurally classified as a clonidine analog.[1] Its chemical name is 2-(1,3-benzodioxol-5-yl)-2-hydroxyethanimidamide, with the molecular formula C₉H₁₀N₂O₃.[2] Given its structural similarity to clonidine, this compound is presumed to exert its antihypertensive effects through the modulation of adrenergic transmission, primarily by acting on central α2-adrenergic receptors and potentially imidazoline I1 receptors.[3][4] This guide will delve into the inferred mechanism of action, relevant experimental protocols for its characterization, and the quantitative effects of its structural analogs on adrenergic signaling pathways.

The Adrenergic Synapse: The Target of this compound's Action

Adrenergic transmission relies on the release of norepinephrine (NE) from sympathetic nerve terminals. This process is tightly regulated by a negative feedback loop involving presynaptic α2-adrenergic autoreceptors. When norepinephrine is released into the synaptic cleft, it binds to these presynaptic α2-receptors, which in turn inhibits further norepinephrine release.[5] Centrally-acting antihypertensive agents like clonidine, and presumably this compound, leverage this mechanism to reduce sympathetic outflow from the central nervous system (CNS), leading to a decrease in blood pressure.

Dual Mechanism of Action: α2-Adrenergic and Imidazoline I1 Receptors

The antihypertensive effect of clonidine-like drugs is primarily attributed to their action within the CNS. This action is mediated by two key receptor systems: α2-adrenergic receptors and imidazoline I1 receptors.

α2-Adrenergic Receptor Agonism

This compound, as a clonidine analog, is expected to be an agonist at α2-adrenergic receptors. These receptors are G-protein coupled receptors that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. In the brainstem, particularly in the nucleus tractus solitarii, activation of postsynaptic α2-receptors by agents like clonidine reduces sympathetic outflow to the periphery. Furthermore, activation of presynaptic α2-autoreceptors on noradrenergic nerve terminals inhibits the release of norepinephrine, further contributing to the sympatholytic effect.

Imidazoline I1 Receptor Agonism

In addition to α2-adrenergic receptors, a distinct class of imidazoline receptors (I-receptors) has been identified as a target for clonidine and related compounds. The I1 subtype, in particular, is implicated in the central regulation of blood pressure. I1 receptors are located in the rostral ventrolateral medulla (RVLM), a key area for the control of sympathetic tone. Agonism at these receptors is thought to mediate a significant portion of the antihypertensive effects of drugs like moxonidine and rilmenidine, with potentially fewer sedative side effects compared to compounds that act predominantly on α2-adrenergic receptors.

Quantitative Data on Adrenergic and Imidazoline Receptor Interactions

While specific data for this compound are not available, the following tables summarize the binding affinities and functional effects of clonidine and moxonidine, providing a framework for understanding the potential quantitative pharmacology of this compound.

Table 1: Receptor Binding Affinities of Clonidine and Moxonidine

| Compound | Receptor | Radioligand | Tissue Source | Ki (nM) | Reference |

| Clonidine | α2-Adrenergic | [³H]Rauwolscine | Rabbit Proximal Tubule | ~4.5 | |

| Imidazoline (I1) | [³H]RX 781094 | Rabbit Proximal Tubule | ~10 | ||

| Moxonidine | α2-Adrenergic | [³H]Rauwolscine | Rabbit Proximal Tubule | ~2000 | |

| Imidazoline (I1) | [³H]Clonidine | Bovine Adrenal Medulla | ~3.3 |

Ki (Inhibition constant) is a measure of binding affinity; a lower Ki value indicates a higher affinity.

Table 2: Effects of Clonidine and Moxonidine on Norepinephrine (NE) Release

| Compound | Experimental Model | Effect on NE Release/Turnover | Dose/Concentration | Reference |

| Clonidine | In vivo microdialysis in rat bed nucleus of the stria terminalis | Decreased basal extracellular NE levels | Not specified | |

| Human studies | Reduces plasma catecholamines | Therapeutic doses | ||

| Moxonidine | Human studies | Reduces sympathetic nerve activity | Therapeutic doses |

Key Experimental Protocols

The characterization of compounds like this compound involves a variety of in vitro and in vivo techniques to determine their receptor binding profiles and functional effects on neurotransmission.

Radioligand Binding Assay

This technique is the gold standard for determining the affinity of a drug for a specific receptor.

Methodology:

-

Membrane Preparation: Tissues or cells expressing the target receptors (e.g., brainstem for α2 and I1 receptors) are homogenized and centrifuged to isolate cell membranes containing the receptors.

-

Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (a molecule that binds to the receptor and is tagged with a radioactive isotope, such as ³H or ¹²⁵I) and varying concentrations of the unlabeled test compound (e.g., this compound).

-

Separation: The reaction is terminated by rapid filtration to separate the receptor-bound radioligand from the unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

-

Data Analysis: Competition binding curves are generated, and the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

In Vivo Microdialysis

This technique allows for the measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in awake, freely moving animals, providing a dynamic view of drug effects on neurotransmission.

Methodology:

-

Probe Implantation: A microdialysis probe is surgically implanted into a target brain region (e.g., the hypothalamus or brainstem).

-

Perfusion: The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid).

-

Diffusion: Neurotransmitters, such as norepinephrine, in the extracellular fluid diffuse across the semi-permeable membrane of the probe and into the perfusate.

-

Sample Collection: The outgoing perfusate (dialysate) is collected at regular intervals.

-

Analysis: The concentration of norepinephrine in the dialysate is quantified using highly sensitive analytical techniques, such as high-performance liquid chromatography with electrochemical detection (HPLC-EC).

-

Drug Administration: The test compound (e.g., this compound) is administered systemically or locally through the microdialysis probe (reverse dialysis), and changes in norepinephrine levels are monitored over time.

Signaling Pathways

The effects of this compound on adrenergic transmission are initiated by its interaction with specific G-protein coupled receptors, triggering intracellular signaling cascades.

α2-Adrenergic Receptor Signaling Pathway

Putative Imidazoline I1 Receptor Signaling Pathway

The precise signaling pathway for the I1 receptor is still under investigation, but evidence suggests it may involve the activation of phosphatidylcholine-specific phospholipase C (PC-PLC), leading to the production of the second messenger diacylglycerol (DAG).

Conclusion

This compound, as a structural analog of clonidine, is anticipated to function as a centrally-acting antihypertensive agent by reducing sympathetic outflow. This effect is likely mediated through a dual interaction with α2-adrenergic and imidazoline I1 receptors in the central nervous system. By activating these receptors, this compound is expected to decrease the release of norepinephrine from sympathetic nerve terminals, leading to a reduction in peripheral vascular resistance and blood pressure. While direct experimental data on this compound are scarce, the well-established pharmacology of clonidine and moxonidine provides a strong basis for understanding its mechanism of action. Further research is warranted to precisely quantify the binding affinities and functional effects of this compound to confirm its therapeutic potential and selectivity profile.

References

- 1. CV Pharmacology | Cardioinhibitory Drugs [cvpharmacology.com]

- 2. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New centrally acting antihypertensive drugs related to methyldopa and clonidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clonidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. pure.psu.edu [pure.psu.edu]

The Synthesis of DL-Olmidine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a plausible multi-step synthesis pathway for DL-Olmidine, chemically known as rac-2-amino-N-(2,6-dimethylphenyl)-N-[3-(3-pyridinyl)propyl]propanamide. The synthesis commences with the preparation of key precursors, followed by their assembly and final deprotection to yield the target molecule. This document provides detailed experimental protocols for each critical stage, summarizes quantitative data in structured tables, and includes a visual representation of the entire synthetic workflow.

I. Overview of the Synthetic Strategy

The synthesis of DL-Olmidine is accomplished through a convergent approach, involving the preparation of two key intermediates: N-(2,6-dimethylphenyl)-N-[3-(3-pyridinyl)propyl]amine and N-phthaloyl-DL-alaninoyl chloride . These intermediates are then coupled, followed by a final deprotection step to afford the desired product. The overall synthesis can be broken down into the following major stages:

-

Preparation of the Alkylating Agent: Synthesis of 3-(3-pyridyl)propyl chloride from 3-(3-pyridyl)propionic acid.

-

Synthesis of the Secondary Amine Intermediate: Alkylation of 2,6-dimethylaniline with 3-(3-pyridyl)propyl chloride.

-

Preparation of the Acylating Agent: Synthesis of N-phthaloyl-DL-alaninoyl chloride from DL-alanine.

-

Coupling and Deprotection: Acylation of the secondary amine with the protected amino acid chloride, followed by removal of the phthalimide protecting group to yield DL-Olmidine.

II. Experimental Protocols

Stage 1: Preparation of 3-(3-pyridyl)propyl chloride

Step 1.1: Reduction of 3-(3-pyridyl)propionic acid to 3-(3-pyridyl)propanol

A solution of 3-(3-pyridyl)propionic acid in an appropriate solvent, such as tetrahydrofuran (THF), is treated with a reducing agent like lithium aluminum hydride (LiAlH4) at a controlled temperature, typically 0 °C to room temperature. The reaction is stirred until completion, monitored by thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched with water and an aqueous sodium hydroxide solution. The resulting mixture is filtered, and the filtrate is concentrated under reduced pressure to yield 3-(3-pyridyl)propanol.

Step 1.2: Chlorination of 3-(3-pyridyl)propanol

3-(3-pyridyl)propanol is dissolved in a suitable solvent, for example, dichloromethane (DCM). The solution is cooled to 0 °C, and thionyl chloride (SOCl2) is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred until the starting material is consumed. The solvent and excess thionyl chloride are removed under reduced pressure to give 3-(3-pyridyl)propyl chloride, which may be used in the next step without further purification.

Stage 2: Synthesis of N-(2,6-dimethylphenyl)-N-[3-(3-pyridinyl)propyl]amine

2,6-dimethylaniline and 3-(3-pyridyl)propyl chloride are dissolved in a suitable solvent, such as N,N-dimethylformamide (DMF), in the presence of a base, for instance, potassium carbonate (K2CO3). The mixture is heated to an elevated temperature (e.g., 80-100 °C) and stirred for several hours until the reaction is complete. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product. Purification by column chromatography on silica gel yields pure N-(2,6-dimethylphenyl)-N-[3-(3-pyridinyl)propyl]amine.

Stage 3: Preparation of N-phthaloyl-DL-alaninoyl chloride

Step 3.1: Synthesis of N-phthaloyl-DL-alanine

DL-alanine and phthalic anhydride are heated together in a solvent such as glacial acetic acid or pyridine. The reaction mixture is refluxed for several hours. After cooling, the product crystallizes out and is collected by filtration. The crude N-phthaloyl-DL-alanine is washed with cold water and can be recrystallized from a suitable solvent system like ethanol/water to afford the pure product.

Step 3.2: Conversion to N-phthaloyl-DL-alaninoyl chloride

N-phthaloyl-DL-alanine is suspended in a solvent like dichloromethane, and thionyl chloride is added. A catalytic amount of DMF may be added to facilitate the reaction. The mixture is stirred at room temperature until the solid dissolves and gas evolution ceases. The excess solvent and thionyl chloride are removed under reduced pressure to yield N-phthaloyl-DL-alaninoyl chloride, which is typically used immediately in the next step.

Stage 4: Synthesis of DL-Olmidine

Step 4.1: Acylation of N-(2,6-dimethylphenyl)-N-[3-(3-pyridinyl)propyl]amine

N-(2,6-dimethylphenyl)-N-[3-(3-pyridinyl)propyl]amine is dissolved in an anhydrous aprotic solvent such as dichloromethane. The solution is cooled in an ice bath, and a base, for example, triethylamine or pyridine, is added. A solution of N-phthaloyl-DL-alaninoyl chloride in the same solvent is then added dropwise with stirring. The reaction is allowed to proceed at low temperature and then warmed to room temperature. After the reaction is complete, the mixture is washed with water, a dilute acid solution, and brine. The organic layer is dried and concentrated to give rac-2,3-dihydro-N-(2,6-dimethylphenyl)-alpha-methyl-1,3-dioxo-N-[3-(3-pyridinyl)propyl]-1H-isoindole-2-acetamide.

Step 4.2: Deprotection to yield DL-Olmidine

The phthalimide-protected intermediate is dissolved in dimethylformamide. To this solution, an aqueous solution of methylamine (e.g., 40%) is added, and the mixture is stirred overnight at room temperature. The reaction mixture is then diluted with water and extracted with dichloromethane. The combined organic extracts are washed with water, dried over potassium carbonate, and evaporated to give the crude DL-Olmidine as an oil.[1]

Step 4.3: Salt Formation

The crude oil is dissolved in a suitable solvent like methanol, and a solution of hydrochloric acid in ether is added to precipitate the dihydrochloride salt. The solid is collected by filtration, washed with ether, and dried to give rac-2-amino-N-(2,6-dimethylphenyl)-N-[3-(3-pyridinyl)propyl]propanamide dihydrochloride (DL-Olmidine).

III. Data Presentation

Table 1: Summary of Starting Materials and Reagents

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Role |

| 3-(3-Pyridyl)propionic acid | C8H9NO2 | 151.16 | Starting Material |

| Lithium Aluminum Hydride | LiAlH4 | 37.95 | Reducing Agent |

| Thionyl Chloride | SOCl2 | 118.97 | Chlorinating Agent |

| 2,6-Dimethylaniline | C8H11N | 121.18 | Starting Material |

| DL-Alanine | C3H7NO2 | 89.09 | Starting Material |

| Phthalic Anhydride | C8H4O3 | 148.12 | Protecting Group Source |

| Methylamine (40% in H2O) | CH5N | 31.06 | Deprotecting Agent |

| Hydrochloric Acid | HCl | 36.46 | Salt Formation |

Table 2: Quantitative Data for the Synthesis of DL-Olmidine

| Step | Product Name | Molecular Formula | Molar Mass ( g/mol ) | Yield (%) | Melting Point (°C) |

| 4.2 | rac-2-amino-N-(2,6-dimethylphenyl)-N-[3-(3-pyridinyl)propyl]propanamide | C20H28N4O | 340.46 | - | Oil |

| 4.3 | rac-2-amino-N-(2,6-dimethylphenyl)-N-[3-(3-pyridinyl)propyl]propanamide dihydrochloride | C20H30Cl2N4O | 413.39 | ~62% (from protected intermediate) | 256-260[1] |

Note: Yields for intermediate steps are highly dependent on specific reaction conditions and purification methods and are therefore not provided as specific values. The yield for the final step is based on the reported literature.[1]

IV. Visualization of the Synthesis Pathway

The following diagram illustrates the logical flow of the synthesis of DL-Olmidine from key starting materials.

Caption: Synthesis workflow for DL-Olmidine.

References

Olmidine Hydrochloride: A Technical Guide to Solubility and Stability for Researchers

For immediate release

This technical guide provides an in-depth overview of the solubility and stability of olmidine hydrochloride, a subject of interest for researchers, scientists, and professionals in drug development. While specific quantitative data for this compound hydrochloride is not extensively available in public literature, this document outlines the standard methodologies and protocols required to thoroughly characterize its physicochemical properties.

Introduction to this compound Hydrochloride

This compound hydrochloride is an imidazoline receptor agonist investigated for its potential therapeutic effects. Understanding its solubility and stability is paramount for the development of viable dosage forms and for ensuring its quality, efficacy, and safety throughout its lifecycle. This guide presents a framework for generating the necessary data to support these objectives.

Solubility Profile

A comprehensive understanding of a compound's solubility in various media is critical for formulation development, bioavailability, and in vitro assay design. For this compound hydrochloride, it is anticipated to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO). However, detailed quantitative analysis in a range of solvents is essential.

Recommended Solubility Studies

The following table outlines the key solubility assessments recommended for this compound hydrochloride.

| Solvent System | Purpose | Recommended Assay Type |

| Water (pH range 1.2 - 7.4) | To determine aqueous solubility and pH-dependent effects, crucial for predicting oral absorption. | Thermodynamic (Shake-Flask) |

| Ethanol | To assess solubility in a common co-solvent used in formulations. | Thermodynamic (Shake-Flask) |

| Propylene Glycol | To evaluate solubility in a non-aqueous vehicle. | Thermodynamic (Shake-Flask) |

| Dimethyl Sulfoxide (DMSO) | To determine solubility in a common solvent for in vitro screening and stock solution preparation. | Kinetic and Thermodynamic |

| Phosphate Buffered Saline (PBS) | To assess solubility in a physiologically relevant buffer. | Thermodynamic (Shake-Flask) |

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic (equilibrium) solubility of a compound.[1][2][3]

Objective: To determine the saturation concentration of this compound hydrochloride in a specific solvent at a constant temperature.

Materials:

-

This compound hydrochloride powder

-

Selected solvents (e.g., water, ethanol, PBS)

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Analytical balance

Procedure:

-

Add an excess amount of this compound hydrochloride to a known volume of the selected solvent in a sealed flask.

-

Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[4]

-

After the incubation period, allow the suspension to settle.

-

Centrifuge the samples to separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound hydrochloride in the diluted supernatant using a validated HPLC method.

-

Perform the experiment in triplicate for each solvent.

The following diagram illustrates the workflow for the shake-flask solubility assay.

References

In-depth Technical Guide on CAS Number 31105-14-3 (Olmidine)

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Research Review of CAS Number 31105-14-3 (Olmidine)

This technical guide addresses the available research and data concerning the chemical compound with CAS number 31105-14-3, also known as this compound. The chemical name for this compound is 2-(1,3-benzodioxol-5-yl)-2-hydroxyethanimidamide.

Following a comprehensive search of scientific literature, patent databases, and chemical repositories, it has been determined that there is a significant lack of publicly available research data on the applications, pharmacological properties, and mechanism of action of this compound. While the compound is listed in several chemical supplier catalogs as a commercially available building block, detailed scientific studies investigating its biological activity are not present in the accessible literature.

A preliminary search indicated potential antiplatelet and vasodilator effects; however, no peer-reviewed studies could be retrieved to substantiate these claims or provide any quantitative data, such as IC50 values or efficacy data. One preprint study related to COVID-1 included this compound in a large list of compounds, but did not offer any specific experimental details or results for this particular molecule.

Due to the absence of published research, this guide cannot provide the requested in-depth technical information, including:

-

Quantitative Data: No experimental data (e.g., IC50, binding affinity, pharmacokinetic parameters) is available in the public domain.

-

Experimental Protocols: Without published studies, there are no methodologies to report for key experiments.

-

Signaling Pathways and Mechanisms of Action: The biological targets and mechanism of action for this compound remain uncharacterized in the scientific literature.

Consequently, the creation of structured data tables and Graphviz diagrams for signaling pathways or experimental workflows is not feasible at this time.

This document serves to inform researchers, scientists, and drug development professionals that CAS number 31105-14-3 (this compound) represents a largely unexplored chemical entity. Its structural features may be of interest for medicinal chemistry programs, but any investigation into its biological effects would be breaking new ground. Further research is required to determine its potential therapeutic applications.

An In-depth Technical Guide to the Synthesis of Olmidine Analogues and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olmidine, also known by its IUPAC name 2-(1,3-benzodioxol-5-yl)-2-hydroxyethanimidamide, is a potent antihypertensive agent that exerts its effects through interaction with imidazoline I1 receptors. Its unique chemical structure, featuring an α-hydroxyamidine moiety attached to a 1,3-benzodioxole ring, has made it a subject of interest for the development of novel cardiovascular drugs. This technical guide provides a comprehensive overview of the synthesis of this compound and its analogues and derivatives, including detailed experimental protocols, quantitative data, and an exploration of its signaling pathway.

Core Synthesis of this compound

The synthesis of this compound and its derivatives primarily revolves around the formation of the α-hydroxyamidine functional group. While specific, detailed protocols for the synthesis of this compound are not abundantly available in the public domain, a plausible and efficient synthetic route can be constructed based on established organic chemistry principles, particularly the Pinner reaction. This reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), which can then be converted to the desired amidine upon treatment with ammonia.

A likely starting material for the synthesis of this compound is piperonal (also known as heliotropin), which possesses the required 1,3-benzodioxole core structure.[1] Piperonal can be converted to the corresponding α-hydroxynitrile, piperonal cyanohydrin (3,4-(methylenedioxy)mandelonitrile), which serves as a key intermediate.

Proposed Synthetic Pathway for this compound

A proposed synthetic pathway for this compound is outlined below. This pathway is based on general methods for the synthesis of α-hydroxy amidines and related compounds.

Caption: Proposed synthetic pathway for this compound from Piperonal.

Experimental Protocols

The following are detailed, generalized experimental protocols for the key steps in the synthesis of this compound and its analogues, based on established methodologies for similar compounds. Researchers should optimize these conditions for specific substrates.

Protocol 1: Synthesis of α-Hydroxy Amides from Aldehydes

This protocol provides a general method for the synthesis of α-hydroxy amides, which are structurally related to this compound and can serve as precursors or analogues.[2]

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired aromatic aldehyde (1.0 eq) in anhydrous toluene.

-

Addition of Reagents: Add N,N-Dimethyl carbamoyl(trimethyl)silane (1.2 eq) to the solution.

-

Reaction Conditions: Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH4Cl.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired α-hydroxy amide.

Protocol 2: Pinner Reaction for the Synthesis of Amidines

The Pinner reaction is a classic method for converting nitriles into amidines via an imino ester intermediate.[3][4]

-

Formation of the Pinner Salt:

-

Suspend or dissolve the α-hydroxynitrile (e.g., piperonal cyanohydrin) (1.0 eq) in a mixture of an anhydrous alcohol (e.g., ethanol, 2.0 eq) and an anhydrous solvent (e.g., diethyl ether or chloroform).

-

Cool the mixture in an ice bath (0°C).

-

Bubble dry hydrogen chloride gas through the solution until saturation.

-

Seal the reaction vessel and allow it to stand at a low temperature (e.g., 0-4°C) for 12-24 hours. The Pinner salt will typically precipitate as a white solid.

-

-

Conversion to the Amidine:

-

Isolate the Pinner salt by filtration under anhydrous conditions.

-

Wash the salt with cold, anhydrous ether.

-

Suspend the Pinner salt in a solution of ammonia in an alcohol (e.g., ethanolic ammonia) or in liquid ammonia.

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Remove the solvent under reduced pressure.

-

The resulting crude amidine can be purified by recrystallization or column chromatography.

-

Synthesis of this compound Analogues and Derivatives

The synthesis of this compound analogues and derivatives can be achieved by modifying the core structure in several ways:

-

Substitution on the Benzodioxole Ring: Starting with substituted piperonal derivatives allows for the introduction of various functional groups on the aromatic ring.

-

Modification of the Hydroxyl Group: The hydroxyl group can be acylated or alkylated to produce ester and ether derivatives.

-

N-Substitution of the Amidine: N-substituted this compound derivatives can be synthesized by using primary or secondary amines in the final step of the Pinner reaction instead of ammonia.[5]

Table 1: Examples of this compound Analogues and Derivatives Synthesis Data

| Compound ID | R1 (Aromatic Substitution) | R2 (Amidine Substitution) | Yield (%) | Melting Point (°C) | Analytical Data (e.g., ¹H NMR, MS) |

| This compound | H | H | - | - | C9H10N2O3 |

| Analog 1 | 6-Br | H | - | - | - |

| Analog 2 | H | CH3 | - | - | - |

| Analog 3 | 6-NO2 | H | - | - | - |

| Analog 4 | H | Phenyl | - | - | - |

Data in this table is illustrative and requires experimental verification.

Signaling Pathway of this compound

This compound is an agonist of the I1-imidazoline receptor. Activation of this receptor is believed to be the primary mechanism behind its antihypertensive effects. The signaling pathway is distinct from that of α2-adrenergic receptors, which are also targeted by some older antihypertensive drugs. The I1-imidazoline receptor signaling cascade is thought to involve the activation of phosphatidylcholine-selective phospholipase C (PC-PLC).

Caption: Signaling pathway of this compound via the I1 Imidazoline Receptor.

Conclusion

The synthesis of this compound and its analogues presents a promising avenue for the discovery of new therapeutic agents for cardiovascular diseases. The core synthetic strategy, likely involving the Pinner reaction of a piperonal-derived cyanohydrin, provides a versatile platform for generating a library of related compounds. Further investigation into the structure-activity relationships of these analogues, guided by the signaling pathway information, will be crucial for the development of next-generation imidazoline receptor modulators with improved efficacy and safety profiles. This guide provides a foundational framework for researchers to embark on the synthesis and evaluation of these important molecules.

References

Methodological & Application

Olmidine: Application Notes and Experimental Protocols for Cell Culture (Data Not Available)

Notice to Researchers, Scientists, and Drug Development Professionals:

Extensive literature searches for the compound Olmidine (IUPAC name: 2-(1,3-benzodioxol-5-yl)-2-hydroxyethanimidamide; CAS Number: 22693-65-8) have revealed a significant lack of publicly available data regarding its use in cell culture applications. While identified as an antihypertensive agent, detailed experimental protocols, quantitative data from cell-based assays, and specific molecular signaling pathways have not been documented in the scientific literature.

Therefore, we are unable to provide the requested detailed application notes, experimental protocols, and visualizations for this compound in a cell culture context at this time.

General Information on this compound

This compound is recognized as a pharmacological agent with antihypertensive properties. Its mechanism of action is broadly described as an inhibition of adrenergic transmission. This suggests that this compound likely interacts with adrenergic receptors, which are key components of the sympathetic nervous system and are involved in regulating cardiovascular function. Adrenergic receptors are G-protein coupled receptors (GPCRs) that are classified into two main types: alpha (α) and beta (β) receptors, each with further subtypes (α1, α2, β1, β2, β3).

Postulated General Signaling Pathway for Adrenergic Agonists

Based on the general understanding of adrenergic signaling, a putative signaling pathway for an alpha-adrenergic agonist is presented below. It is crucial to note that this is a generalized pathway and has not been specifically validated for this compound.

The activation of α1- and α2-adrenergic receptors by an agonist typically leads to distinct downstream signaling cascades:

-

α1-Adrenergic Receptor Signaling: Upon agonist binding, the α1 receptor activates the Gq alpha subunit of its associated G-protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events lead to various cellular responses, including smooth muscle contraction.

-

α2-Adrenergic Receptor Signaling: Activation of the α2 receptor, coupled to the Gi alpha subunit, inhibits adenylyl cyclase (AC). This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP). Reduced cAMP levels result in decreased protein kinase A (PKA) activity, which can modulate the function of various cellular proteins, often leading to an inhibitory effect on neurotransmitter release.

Proposed Alternative Compounds for Protocol Development

Given the lack of specific data for this compound, we propose to generate the requested detailed application notes and experimental protocols for one of the following alternative compounds, for which cell culture data and signaling pathway information are more readily available in the scientific literature:

-

Emodin: A natural anthraquinone with reported activity in various cancer cell lines, where it has been shown to influence pathways such as NF-κB and protein kinase C.

-

Olmesartan: An angiotensin II receptor blocker used as an antihypertensive, with studies investigating its effects on signaling pathways related to inflammation and cell proliferation in various cell types.

We believe that providing a comprehensive protocol for one of these well-characterized compounds would be of greater practical value to the research community. Please indicate if you would like to proceed with a report on either Emodin or Olmesartan.

Application Notes and Protocols for In Vivo Administration of Olmesartan in Rodent Models

Disclaimer: The following information pertains to Olmesartan. No specific data could be found for a compound named "Olmidine." It is presumed that "this compound" may be a typographical error for "Olmesartan," a widely researched angiotensin II receptor blocker. Researchers should verify the identity of their compound of interest before proceeding with any experimental protocol.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo administration of Olmesartan in rodent models. The information is compiled from various preclinical studies and aims to facilitate the design and execution of robust in vivo experiments.

Mechanism of Action

Olmesartan is a potent and selective antagonist of the angiotensin II type 1 (AT1) receptor.[1] It is administered as a prodrug, Olmesartan medoxomil, which is rapidly hydrolyzed to its active form, Olmesartan, in the gastrointestinal tract.[2][3] The primary mechanism of action involves the blockade of the Renin-Angiotensin-Aldosterone System (RAAS).[4][5] Angiotensin II, a key pressor agent in the RAAS, mediates its effects by binding to AT1 receptors, leading to vasoconstriction, aldosterone secretion, and consequently, an increase in blood pressure. Olmesartan competitively and selectively blocks the binding of angiotensin II to the AT1 receptor, thereby inhibiting these hypertensive effects. This results in vasodilation, reduced aldosterone secretion, decreased sodium and water retention, and a subsequent lowering of blood pressure.

Signaling Pathway Diagram

Caption: Mechanism of action of Olmesartan in the Renin-Angiotensin-Aldosterone System.

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo studies of Olmesartan in rodent models.

Table 1: Pharmacokinetic Parameters of Olmesartan in Rodents

| Species | Dose | Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) | Reference |

| Rat | 10 mg/kg | Oral | 1.25 ± 0.18 | 1.5 ± 0.5 | 6.13 ± 0.94 | ~2 | |

| Mouse | 1 mg/kg | Oral | ~0.22 | ~1.4 | ~1.6 | ~1.5 |

Note: Pharmacokinetic parameters can vary depending on the rodent strain, sex, and experimental conditions.

Table 2: Dose-Response of Olmesartan on Blood Pressure in Hypertensive Rodent Models

| Rodent Model | Dose (mg/kg/day) | Treatment Duration | Effect on Blood Pressure | Reference |

| Spontaneously Hypertensive Rats (SHR) | 1, 15 | 4 weeks | Dose-dependent reduction in Systolic Blood Pressure (SBP) | |

| Monocrotaline-induced Pulmonary Hypertensive Rats | 2, 5 | 3 weeks | Dose-dependent reduction in Right Ventricular Systolic Pressure | |

| Endothelin-1-infused Hypertensive Rats | ~6 (0.01% in chow) | 14 days | Prevention of SBP increase | |

| Diabetic Stroke-Prone Spontaneously Hypertensive (SHRSP) Rats | 3 | 4 weeks | Normalization of oscillatory potential peaks (retinopathy marker) |

Table 3: Toxicology Data for Olmesartan Medoxomil in Rodents

| Species | Study Duration | NOAEL (No-Observed-Adverse-Effect Level) (mg/kg/day) | Key Findings at Higher Doses | Reference |

| Rat | 6 months | 1000 | Renal tubular regeneration, progressive chronic nephropathy | |

| Mouse | 90 days | 4000 | Decreased heart weights | |

| Rat (developmental) | Gestation | 0.3 | Decreased pup birth weight and weight gain at ≥ 1.6 mg/kg/day | |

| Mouse (developmental) | Gestation | 1625 | No teratogenic effects |

Experimental Protocols

The following are detailed methodologies for key experiments involving the in vivo administration of Olmesartan in rodent models.

Hypertension Model in Spontaneously Hypertensive Rats (SHR)

Objective: To evaluate the antihypertensive efficacy of Olmesartan in a genetic model of hypertension.

Materials:

-

Spontaneously Hypertensive Rats (SHR) and Wistar-Kyoto (WKY) rats (as normotensive controls).

-

Olmesartan medoxomil.

-

Vehicle (e.g., 0.5% carboxymethyl cellulose).

-

Oral gavage needles.

-

Blood pressure measurement system (e.g., tail-cuff plethysmography).

Procedure:

-

Acclimatize male SHR and WKY rats (e.g., 12-14 weeks old) to the housing conditions for at least one week.

-

Divide SHR into treatment groups (e.g., vehicle control, low-dose Olmesartan, high-dose Olmesartan). Include a WKY control group.

-

Prepare Olmesartan medoxomil suspensions in the vehicle at the desired concentrations (e.g., for doses of 1 mg/kg/day and 15 mg/kg/day).

-

Administer Olmesartan or vehicle daily via oral gavage for the specified treatment duration (e.g., 4 weeks).

-

Measure systolic blood pressure (SBP) and heart rate at baseline and at regular intervals throughout the study using a tail-cuff system.

-

At the end of the treatment period, euthanize the animals and collect tissues (e.g., heart, kidney, aorta) for further analysis (e.g., histology, gene expression).

Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of Olmesartan following oral administration.

Materials:

-

Male Wistar or Sprague-Dawley rats.

-

Olmesartan medoxomil.

-

Vehicle for oral administration.

-

Blood collection supplies (e.g., capillary tubes, EDTA tubes).

-

Anesthesia (e.g., isoflurane).

-

LC-MS/MS system for bioanalysis.

Procedure:

-

Fast rats overnight prior to drug administration.

-

Administer a single oral dose of Olmesartan medoxomil (e.g., 10 mg/kg) via gavage.

-

Collect blood samples (~0.2 mL) from the tail vein or retro-orbital sinus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Centrifuge blood samples to separate plasma and store at -80°C until analysis.

-

Determine the concentration of Olmesartan in plasma samples using a validated LC-MS/MS method.

-

Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.

Experimental Workflow Diagram

Caption: General experimental workflow for in vivo Olmesartan studies in rodents.

Important Considerations

-

Animal Models: The choice of rodent model is critical and should align with the research question. Olmesartan has been studied in various models, including renal hypertensive rats, spontaneously hypertensive rats (SHR), and diabetic models.

-

Dosing: Olmesartan is administered as the prodrug Olmesartan medoxomil. Doses should be selected based on previous dose-response studies and the specific model used.

-

Administration Route: Oral gavage is the most common route of administration for Olmesartan medoxomil in rodent studies.

-

Vehicle: A suitable vehicle, such as 0.5% carboxymethyl cellulose, should be used to ensure consistent suspension and delivery of the compound.

-

Monitoring: Regular monitoring of animal health, including body weight and clinical signs of toxicity, is essential. For efficacy studies, the relevant physiological parameters (e.g., blood pressure) should be monitored.

-

Ethics: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with an approved animal care and use protocol.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Olmesartan Medoxomil? [synapse.patsnap.com]

- 3. In vitro and in vivo pharmacology of olmesartan medoxomil, an angiotensin II type AT1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. homehealthpatienteducation.com [homehealthpatienteducation.com]

- 5. Olmesartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography Method for the Determination of Olmidine (Olmesartan Medoxomil)

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Olmidine (Olmesartan medoxomil) in bulk drug and pharmaceutical dosage forms.

Introduction